4-Amino-5-fluorobenzene-1,3-diol
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Overview
Description
4-Amino-5-fluorobenzene-1,3-diol is an aromatic compound with the molecular formula C6H6FNO2 It is a derivative of benzene, where the benzene ring is substituted with an amino group, a fluorine atom, and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-fluorobenzene-1,3-diol typically involves electrophilic aromatic substitution reactions. One common method is the nitration of fluorobenzene, followed by reduction and subsequent hydroxylation. The process can be summarized as follows:
Nitration: Fluorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 4-nitrofluorobenzene.
Reduction: The nitro group in 4-nitrofluorobenzene is reduced to an amino group using a reducing agent such as iron and hydrochloric acid, yielding 4-amino-5-fluorobenzene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-fluorobenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
4-Amino-5-fluorobenzene-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-5-fluorobenzene-1,3-diol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting or activating their function. The fluorine atom can enhance the compound’s binding affinity and specificity for its target .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-fluorophenol: Similar structure but lacks one hydroxyl group.
5-Fluoro-2-aminophenol: Similar structure but with different substitution pattern.
4-Amino-2,3-dihydroxybenzoic acid: Contains carboxyl group instead of fluorine.
Uniqueness
4-Amino-5-fluorobenzene-1,3-diol is unique due to the presence of both amino and fluorine substituents on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications .
Properties
Molecular Formula |
C6H6FNO2 |
---|---|
Molecular Weight |
143.12 g/mol |
IUPAC Name |
4-amino-5-fluorobenzene-1,3-diol |
InChI |
InChI=1S/C6H6FNO2/c7-4-1-3(9)2-5(10)6(4)8/h1-2,9-10H,8H2 |
InChI Key |
GLOJWYWAYUYKHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)N)F)O |
Origin of Product |
United States |
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